4-(5-Formylpyridin-3-yl)benzonitrile
Overview
Description
4-(5-Formylpyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H8N2O It is characterized by the presence of a formyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylpyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanopyridine with a formylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylpyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(5-Carboxypyridin-3-yl)benzonitrile.
Reduction: 4-(5-Aminopyridin-3-yl)benzonitrile.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(5-Formylpyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(5-Formylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring can participate in π-π stacking interactions, influencing the compound’s binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Formylpyridin-2-yl)benzonitrile
- 4-(5-Formylpyridin-4-yl)benzonitrile
- 4-(5-Formylpyridin-3-yl)benzaldehyde
Uniqueness
4-(5-Formylpyridin-3-yl)benzonitrile is unique due to the specific positioning of the formyl group on the pyridine ring, which can significantly influence its reactivity and binding properties compared to other similar compounds. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5-formylpyridin-3-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-6-10-1-3-12(4-2-10)13-5-11(9-16)7-15-8-13/h1-5,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHAIROWTHDPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732423 | |
Record name | 4-(5-Formylpyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255871-11-4 | |
Record name | 4-(5-Formylpyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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